

# Early research on disodium cromoglycate and allergic reactions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | Cromolyn |
| Cat. No.:      | B099618  |

[Get Quote](#)

An In-Depth Technical Guide to the Early Research on Disodium Cromoglycate and Allergic Reactions

## Introduction

Disodium cromoglycate (DSCG), also known as **cromolyn** sodium, marked a significant milestone in the management of allergic diseases, particularly bronchial asthma.<sup>[1][2]</sup> Its discovery, stemming from the natural compound khellin found in the Ammi visnaga plant, was pioneered by Dr. Roger Altounyan in the 1960s.<sup>[3][4][5][6]</sup> Unlike bronchodilators that treat acute symptoms, DSCG was established as a novel prophylactic agent, preventing the onset of allergic reactions when administered before exposure to a trigger.<sup>[7][8]</sup> This technical guide provides a detailed overview of the foundational research that elucidated the primary mechanism of action of DSCG, focusing on the key in vitro and in vivo experiments that established its role as a mast cell stabilizer.

## Core Mechanism of Action: Mast Cell Stabilization

The central hypothesis established by early research is that disodium cromoglycate's therapeutic effect derives from its ability to stabilize mast cell membranes.<sup>[2][9]</sup> In an allergic individual, mast cells are sensitized by allergen-specific Immunoglobulin E (IgE) antibodies. Upon re-exposure, the allergen cross-links these IgE molecules, triggering a signaling cascade that leads to an influx of calcium ions ( $\text{Ca}^{2+}$ ).<sup>[3]</sup> This influx is the critical step for the degranulation of the mast cell, a process that releases a host of pre-formed and newly

synthesized inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[\[2\]](#)  
[\[3\]](#)

Early investigations proposed that DSCG's primary action is to inhibit this essential influx of calcium, thereby preventing the degranulation of sensitized mast cells and the subsequent release of inflammatory mediators.[\[3\]](#)[\[10\]](#) The drug was found to be effective only when present at the time of the antigen challenge, indicating it does not interfere with the initial IgE sensitization but rather with the immediate events following antigen binding.[\[11\]](#)[\[12\]](#)

**Figure 1:** DSCG's inhibition of the mast cell degranulation pathway.

## Key Experimental Evidence

The mast cell stabilizing properties of DSCG were demonstrated through a series of meticulous in vitro and in vivo experiments. These studies were crucial in defining both the cellular target and the specific conditions required for the drug's activity.

## In Vitro Studies: Direct Effects on Inflammatory Cells

Early in vitro models provided direct evidence of DSCG's ability to inhibit mediator release from sensitized tissues and isolated cells.

**Experimental Protocol: Inhibition of Histamine Release from Rat Mast Cells** A foundational method involved using mast cells from rats, which could be sensitized and challenged in a controlled environment.

- **Cell Source:** Mast cells were obtained from the peritoneal cavity or subcutaneous connective tissue of rats.[\[11\]](#)
- **Sensitization:** The tissue or isolated cells were passively sensitized in vitro by incubation with rat reaginic serum containing specific IgE antibodies against a known antigen (e.g., ovalbumin).[\[11\]](#)[\[13\]](#)
- **Treatment & Challenge:** The sensitized cells were washed and then incubated with varying concentrations of disodium cromoglycate. The allergic reaction was then initiated by adding the specific antigen.[\[11\]](#)

- Analysis: The supernatant was collected to measure the amount of histamine released, typically via fluorometric assay, and compared against control groups (no drug) to determine the percentage of inhibition.

Experimental Protocol: Inhibition of Human Leukocyte Activation  
Later research expanded to investigate DSCG's effects on other inflammatory cells, demonstrating a broader anti-inflammatory profile.[14]

- Cell Source: Peripheral blood leukocytes (neutrophils, eosinophils, monocytes) were isolated from human subjects.[14]
- Activation: Cells were activated in vitro using the synthetic chemoattractant f-Met-Leu-Phe (fMLP).[14]
- Treatment: DSCG was added to the cell cultures at various concentrations prior to activation. [14]
- Analysis: Cellular activation was quantified by measuring the increase in complement and IgG (Fc) receptor expression (rosette formation) and the enhanced capacity of the cells to kill target organisms, such as schistosomula of *Schistosoma mansoni*.[14]

[Click to download full resolution via product page](#)

**Figure 2:** Generalized workflow for in vitro mast cell experiments.

Quantitative Data from In Vitro Experiments The following tables summarize key quantitative findings from early in vitro studies.

| Cell Type                                 | Activator           | Parameter Measured                                    | DSCG Concentration | % Inhibition / Result    | Reference            |
|-------------------------------------------|---------------------|-------------------------------------------------------|--------------------|--------------------------|----------------------|
| Human Neutrophils, Eosinophils, Monocytes | fMLP ( $10^{-8}$ M) | Cell Activation (Rosette Formation, Killing Capacity) | $\sim 10^{-8}$ M   | ~50% (IC <sub>50</sub> ) | <a href="#">[14]</a> |
| Human Neutrophils, Eosinophils, Monocytes | fMLP ( $10^{-8}$ M) | Cell Activation (Rosette Formation, Killing Capacity) | $10^{-7}$ M        | 100%                     | <a href="#">[14]</a> |

Table 1: Inhibition of Human Inflammatory Cell Activation by DSCG

| Tissue Source        | Sensitization            | Challenge | DSCG Concentration   | Mast Cell Degranulation | Reference            |
|----------------------|--------------------------|-----------|----------------------|-------------------------|----------------------|
| Human Jejunal Mucosa | Egg White Allergic Serum | Egg White | 0 (Control)          | 38%                     | <a href="#">[15]</a> |
| Human Jejunal Mucosa | Egg White Allergic Serum | Egg White | $3 \times 10^{-6}$ M | 28%                     | <a href="#">[15]</a> |
| Human Jejunal Mucosa | Egg White Allergic Serum | Egg White | $3 \times 10^{-5}$ M | 2%                      | <a href="#">[15]</a> |

Table 2: Dose-Dependent Inhibition of Human Mast Cell Degranulation by DSCG

## In Vivo Studies: Prophylactic Action in a Living System

The Passive Cutaneous Anaphylaxis (PCA) model in rats was instrumental in confirming the prophylactic action of DSCG *in vivo*.

**Experimental Protocol: Rat Passive Cutaneous Anaphylaxis (PCA)** This model simulates a localized allergic skin reaction and was used to test the efficacy of anti-allergic compounds.

- **Sensitization:** Rats were passively sensitized by intradermal injections of reaginic serum containing IgE antibodies against a specific antigen at multiple skin sites.[\[11\]](#) To study specificity, some experiments used two distinct antibodies to sensitize the same site.[\[11\]](#)
- **Drug Administration:** Disodium cromoglycate was administered, typically intravenously, at a set time relative to the antigen challenge.
- **Challenge:** The antigen was injected intravenously along with a dye, such as Evans blue.
- **Analysis:** In areas of allergic reaction, mast cell degranulation causes increased vascular permeability, leading to the leakage of the blue dye into the skin. The intensity and diameter of the blue spot were measured to quantify the severity of the anaphylactic reaction. The inhibition of this reaction in drug-treated animals compared to controls demonstrated the efficacy of DSCG.[\[11\]](#)



[Click to download full resolution via product page](#)

**Figure 3:** Experimental workflow for the Rat Passive Cutaneous Anaphylaxis (PCA) model.

## The Critical Temporal Relationship of DSCG Action

A pivotal discovery from both *in vitro* and *in vivo* studies was the strict time dependency of DSCG's action. The drug was only effective when administered simultaneously with or immediately before the antigen challenge.[11][12]

- **No Effect During Sensitization:** The presence of DSCG during the sensitization phase had no impact on the subsequent allergic reaction if the drug was removed before the antigen challenge.[11]
- **No Effect After Challenge:** DSCG could not reverse the reaction once mediator release had been initiated.

- Desensitization Phenomenon: Critically, if a sensitized tissue was challenged with an antigen in the presence of DSCG, no histamine was released. However, if the drug was then washed away and the tissue was re-challenged with the same antigen, the cells were unresponsive or "desensitized".<sup>[11]</sup> This indicated that the antigen-antibody interaction had occurred in the presence of the drug, leading to a state of cellular refractoriness without degranulation.<sup>[11]</sup>



[Click to download full resolution via product page](#)

**Figure 4:** Logical diagram of the time-dependent action of DSCG.

## Conclusion

The early research on disodium cromoglycate fundamentally shaped our understanding of allergic pathophysiology and established a new therapeutic class of drugs. Through innovative *in vitro* and *in vivo* models, scientists demonstrated that DSCG acts as a prophylactic mast cell stabilizer, preventing the release of inflammatory mediators by inhibiting a critical calcium-dependent step in the degranulation cascade. These foundational studies, characterized by their detailed protocols and clear quantitative outcomes, not only elucidated the core mechanism of this landmark drug but also provided the scientific rationale for its clinical use in

preventing allergic reactions, paving the way for decades of advancements in allergy and immunology.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cromoglicic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbino.com]
- 3. 25 Mast Cell Stabilizers | Ento Key [entokey.com]
- 4. Roger Altounyan and the discovery of cromolyn (sodium cromoglycate) | Scilit [scilit.com]
- 5. Roger Altounyan and the discovery of cromolyn (sodium cromoglycate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mer Soft Roger Edward Collingwood Altounyan, who pioneered the use of sodium cromoglycate as a remedy for asthma www.mersoft.am [mersoft.am]
- 7. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Mode of action and indication for disodium cromoglycate (DSCG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mode of action of disodium cromoglycate, studies on immediate type hypersensitivity reactions using 'double sensitization' with two antigenetically distinct rat reagins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of immediate hypersensitivity reactions by disodium cromoglycate. Requirements for activity in two laboratory models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disodium cromoglycate. Activity in three in vitro models of the immediate hypersensitivity reaction in lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disodium cromoglycate inhibits activation of human inflammatory cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of disodium cromoglycate on in vitro mast cell degranulation in human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early research on disodium cromoglycate and allergic reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099618#early-research-on-disodium-cromoglycate-and-allergic-reactions]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)